

# Physical properties of 2,3-Diphenyl-1H-indole (melting point, solubility)

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## Compound of Interest

Compound Name: 2,3-Diphenyl-1H-indole

Cat. No.: B1293544

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## Physical Properties of 2,3-Diphenyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical properties of **2,3-Diphenyl-1H-indole**, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document collates available data on its melting point and solubility, presents a detailed experimental protocol for the synthesis of a key derivative, and includes a visual representation of the synthetic workflow.

### Core Physical Properties

**2,3-Diphenyl-1H-indole** is a solid, crystalline substance at room temperature. Its physical characteristics are crucial for its handling, purification, and application in various experimental and industrial settings.

### Melting Point

The melting point of a compound is a critical indicator of its purity. For **2,3-Diphenyl-1H-indole**, the reported melting point is in the range of 122.0 to 126.0 °C. A sharp melting range within this window is indicative of a high-purity sample.

Physical Property	Value
Melting Point	122.0 - 126.0 °C

## Solubility Profile

While specific quantitative solubility data for **2,3-Diphenyl-1H-indole** in a range of organic solvents is not extensively documented in publicly available literature, its chemical structure—a largely nonpolar aromatic system with a polar N-H group—allows for qualitative predictions. As an intermediate in pharmaceutical synthesis, it is expected to be soluble in common organic solvents.

Solvent	Predicted Solubility	Rationale
Dimethylformamide (DMF)	Soluble	A polar aprotic solvent capable of hydrogen bonding with the indole N-H group.
Dichloromethane (DCM)	Soluble	A common, relatively nonpolar organic solvent that can solvate the large aromatic structure.
Chloroform	Soluble	Similar to dichloromethane, it is a good solvent for many organic compounds.
Ethyl Acetate	Soluble	A moderately polar solvent that can interact with both the polar and nonpolar regions of the molecule.
Methanol	Sparingly Soluble	A polar protic solvent; the large nonpolar surface area of the molecule may limit high solubility.
Water	Insoluble	The hydrophobic nature of the diphenyl-substituted indole ring system makes it immiscible with water.

## Experimental Protocols

The following section details a representative experimental protocol for the synthesis of a functionalized derivative of **2,3-Diphenyl-1H-indole**, specifically 2,3-diphenyl-5-bromo-6-formyl-1-H-indole. This Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds like indoles.<sup>[1]</sup>

## Synthesis of 2,3-diphenyl-5-bromo-6-formyl-1-H-indole

Materials:

- 5-bromo-2,3-diphenyl-1H-indole
- Dimethylformamide (DMF)
- Phosphorus oxychloride ( $\text{POCl}_3$ )

Procedure:

- A solution of 5-bromo-2,3-diphenyl-1H-indole (1.0 equivalent) is prepared in dimethylformamide (DMF).
- The solution is cooled in an ice bath.
- Phosphorus oxychloride ( $\text{POCl}_3$ , approximately 2.0 equivalents) is added dropwise to the cooled solution while maintaining the temperature.
- Following the addition, the reaction mixture is stirred at room temperature for a specified period to allow for the completion of the formylation reaction.
- The reaction is quenched by carefully pouring the mixture into ice water.
- The resulting precipitate, 2,3-diphenyl-5-bromo-6-formyl-1-H-indole, is collected by filtration.
- The crude product is washed with water and can be further purified by recrystallization from an appropriate solvent, such as ethanol.

## Visualizing the Synthesis: An Experimental Workflow

The synthesis of 2,3-diphenyl-5-bromo-6-formyl-1-H-indole can be represented as a clear experimental workflow. This diagram illustrates the key steps and reagents involved in the process.



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Caption: Synthetic workflow for the formylation of 5-bromo-2,3-diphenyl-1H-indole.

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## References

- 1. rroj.com [rroj.com]
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